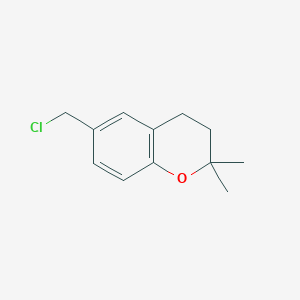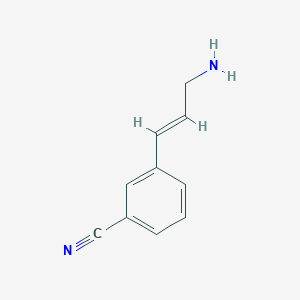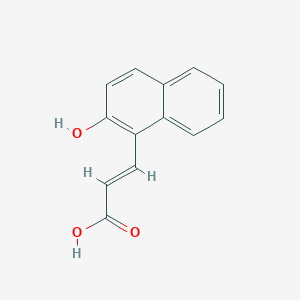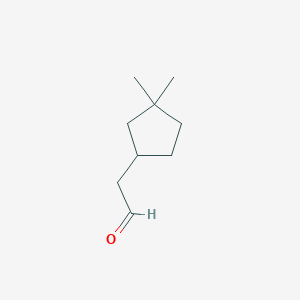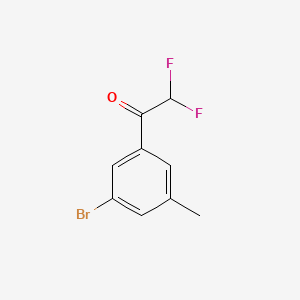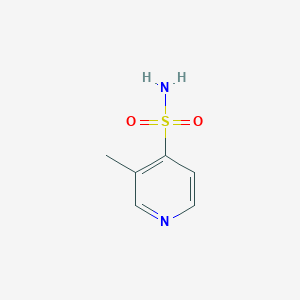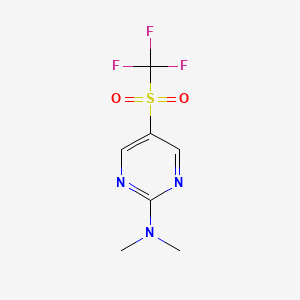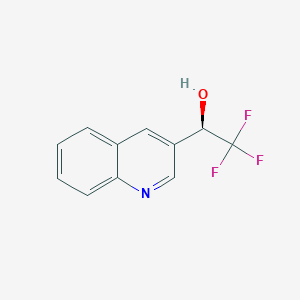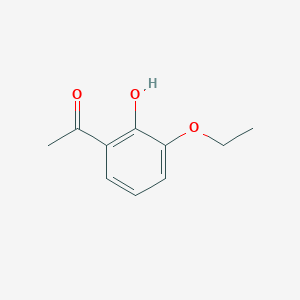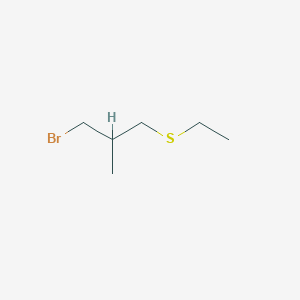
2-(1,3-Thiazol-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Thiazol-5-yl)propan-2-ol is a chemical compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Thiazol-5-yl)propan-2-ol typically involves the reaction of thiazole derivatives with appropriate reagents. One common method is the condensation of 2-amino-thiazole with hexafluoroacetone hydrate, which yields 2-(2-aminothiazol-5-yl)-1,1,1,3,3,3-hexafluoropropan-2-ol . This reaction is usually carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1,3-Thiazol-5-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiazole ring allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the thiazole ring .
Applications De Recherche Scientifique
2-(1,3-Thiazol-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1,3-Thiazol-5-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Bromo-1,3-thiazol-2-yl)propan-2-ol: This compound has a similar structure but with a bromine atom at the 5-position of the thiazole ring.
(1s,2s)-1-Amino-1-(1,3-Thiazol-2-Yl)Propan-2-Ol: This compound features an amino group instead of a hydroxyl group.
Uniqueness
2-(1,3-Thiazol-5-yl)propan-2-ol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H9NOS |
|---|---|
Poids moléculaire |
143.21 g/mol |
Nom IUPAC |
2-(1,3-thiazol-5-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-3-7-4-9-5/h3-4,8H,1-2H3 |
Clé InChI |
HMUBPONORGMWGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=CS1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


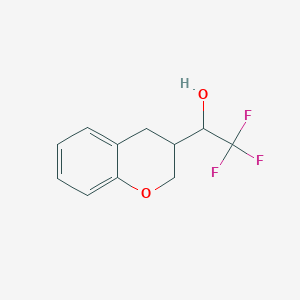
![5-hydrazinyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13601326.png)

amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B13601333.png)
